phenyl 2H-chromene-3-carboxylate
Description
Properties
Molecular Formula |
C16H12O3 |
|---|---|
Molecular Weight |
252.26 g/mol |
IUPAC Name |
phenyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C16H12O3/c17-16(19-14-7-2-1-3-8-14)13-10-12-6-4-5-9-15(12)18-11-13/h1-10H,11H2 |
InChI Key |
PEEQIGWEJAIZTP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C(=O)OC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phenyl 2H-chromene-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of salicylaldehyde with phenylacetic acid derivatives, followed by cyclization to form the chromene ring. This reaction often requires acidic or basic catalysts and can be carried out under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as Lewis acids or bases are often employed to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions: Phenyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromene ring to dihydrochromene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the chromene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydrochromenes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
Synthesis of Phenyl 2H-Chromene-3-Carboxylate
This compound can be synthesized through various methods, including cyclization reactions involving salicylaldehyde and substituted acetic acids. The reaction conditions can be optimized to enhance yield and purity. Notably, the use of palladium-catalyzed cross-coupling reactions has been reported to facilitate the formation of substituted chromenes with desirable properties .
Biological Activities
This compound exhibits a range of biological activities, including:
- Anticancer Activity : A series of derivatives have shown promising cytotoxic effects against various human cancer cell lines. For instance, compounds derived from this compound were tested against MCF-7 (breast cancer), A549 (lung cancer), and HT-29 (colorectal cancer) cells. Some derivatives demonstrated IC50 values significantly lower than conventional chemotherapeutics like doxorubicin and vinblastine, indicating superior anticancer potency .
- Antimicrobial Properties : Compounds in this class have also been evaluated for their antimicrobial effects. Studies indicate that certain derivatives possess strong inhibitory activity against a range of pathogens, including bacteria and fungi .
- Antioxidant Activity : The antioxidant potential of this compound derivatives has been assessed using various assays. These compounds can scavenge free radicals effectively, contributing to their potential therapeutic applications in oxidative stress-related diseases .
Fluorescence Properties
This compound demonstrates notable fluorescence characteristics, making it suitable for applications in fluorescent labeling and imaging. The fluorescence spectra of various derivatives were studied in different solvents, revealing emission wavelengths ranging from 420 nm to over 500 nm depending on the substituents present. This property is attributed to the push-pull electronic effects created by electron-donating and electron-withdrawing groups attached to the chromene structure .
Table: Fluorescence Properties of Selected Derivatives
| Compound Name | Solvent | Emission Wavelength (nm) | Quantum Yield |
|---|---|---|---|
| This compound | Chloroform | 420-460 | 0.34 |
| Cyanophenylbenzocoumarin-3-carboxylate | Acetonitrile | 546 | 0.79 |
| Substituted Phenylcoumarin | Ethanol | 460-504 | 0.70 |
Case Studies
- Antitumor Activity Assessment : In a study by Vosooghi et al., a library of phenyl 2H-chromene derivatives was synthesized and screened for cytotoxicity against six human tumor cell lines using the MTT assay. The most active compound exhibited an IC50 value less than 1 μM, highlighting the potential of these compounds as anticancer agents .
- Fluorescent Probes Development : Research conducted by Harishkumar et al. focused on synthesizing phenylcoumarin derivatives with enhanced fluorescence properties for use as chemodosimeters in biological systems. The study demonstrated that specific substitutions significantly improved quantum yields, making these compounds ideal candidates for biological imaging applications .
Mechanism of Action
The mechanism by which phenyl 2H-chromene-3-carboxylate exerts its effects varies depending on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. For instance, it could inhibit certain enzymes involved in disease pathways or bind to receptors to elicit a therapeutic response. The exact molecular targets and pathways are subjects of ongoing research .
Comparison with Similar Compounds
Antioxidant Activity
Substituents at the arylazo group significantly influence radical scavenging efficiency:
| Compound | Substituent | DPPH IC₅₀ (µM) | Hydroxyl Radical Scavenging (%) | ABTS IC₅₀ (µM) |
|---|---|---|---|---|
| 90 | –OCH₃ | 46.2 | 62.1 | 58.3 |
| 91 | –NO₂ | >100 | 78.5 | >100 |
| 92 | –Cl | 89.7 | 54.2 | 67.8 |
Methoxy-substituted 90 outperforms nitro- and chloro-substituted analogs in DPPH assays, highlighting the role of electron donation in antioxidant mechanisms .
Antimicrobial Activity
Chromene-3-carboxylates with triazole or halogen substituents show broad-spectrum activity:
Triazole-modified derivatives exhibit lower MIC values due to enhanced membrane penetration and target binding (e.g., bacterial topoisomerases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
